molecular formula C15H25N5 B11746836 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856050-87-7

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746836
CAS No.: 1856050-87-7
M. Wt: 275.39 g/mol
InChI Key: VZIHXBLTBXXSKM-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with a propyl group and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1856050-87-7

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-6-19-11-14(9-17-19)8-16-10-15-12-20(7-5-2)18-13(15)3/h9,11-12,16H,4-8,10H2,1-3H3

InChI Key

VZIHXBLTBXXSKM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2C)CCC

Origin of Product

United States

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